![molecular formula C15H11BrCl2O4 B2775073 2-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid CAS No. 1982160-73-5](/img/structure/B2775073.png)
2-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its density, boiling point, vapor pressure, and more. For example, 3,4-Dichlorobenzyl Bromide has a density of 1.7±0.1 g/cm3, a boiling point of 263.3±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .Scientific Research Applications
Structural Analysis and Halogen Bonding
The study of methoxy-substituted bromobenzoic acids, closely related to the chemical structure of interest, provides insights into the influence of methoxy groups on the strength of type II Br…Br halogen bonds. The crystallization of such compounds in specific space groups allows for the analysis of their dimeric units, showcasing interactions like Br…π and weak H-bonding alongside the main Br…Br interactions. Computational models help understand the covalent and electrostatic contributions to these interactions, offering valuable knowledge for the development of new materials with specific properties (Raffo et al., 2016).
Photodynamic Therapy Applications
Research into the synthesis and characterization of new compounds related to the benzoic acid structure, particularly those with bromo, methoxy, and dichlorobenzyl groups, suggests potential applications in photodynamic therapy (PDT). For instance, the synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has been explored for their photophysical and photochemical properties. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, marking them as promising candidates for Type II photosensitizers in cancer treatment within PDT (Pişkin, Canpolat, & Öztürk, 2020).
Environmental Degradation Studies
The understanding of the environmental behavior and degradation pathways of chemically similar compounds, such as bromobenzoic acids, is crucial for assessing their environmental impact. Studies on microbes capable of degrading 2-bromobenzoic acid, for instance, shed light on the potential for bioremediation strategies. These microbes, which can also degrade other halobenzoates, highlight the importance of understanding microbial interactions with these compounds for environmental management and pollution mitigation efforts (Higson & Focht, 1990).
Antioxidant Activity Exploration
The isolation of bromophenol derivatives from marine algae and their characterization for antioxidant activity point towards the potential health benefits and applications of similar compounds. The antioxidant properties of these compounds, stronger or comparable to known antioxidants like BHT and ascorbic acid, suggest that derivatives of 2-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid might also possess significant antioxidant activity. This opens avenues for further research into their use in food preservation, pharmaceuticals, and nutraceuticals (Li et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body, influencing their function and activity .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through processes such as free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to changes in cellular function and metabolism .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been known to cause various changes at the molecular and cellular level, influencing cell function and potentially leading to therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
2-bromo-4-[(3,4-dichlorophenyl)methoxy]-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2O4/c1-21-13-5-9(15(19)20)10(16)6-14(13)22-7-8-2-3-11(17)12(18)4-8/h2-6H,7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPVKPCJTXZOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)Br)OCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Cyanomethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2774991.png)
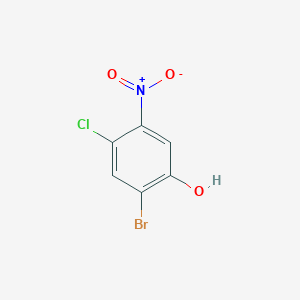
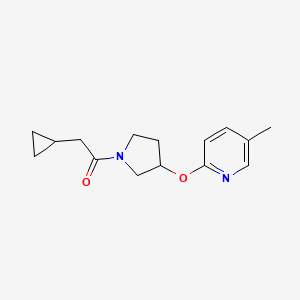
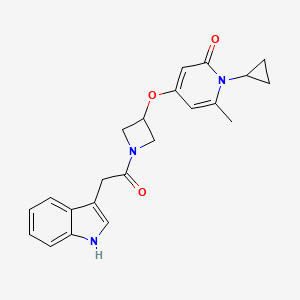
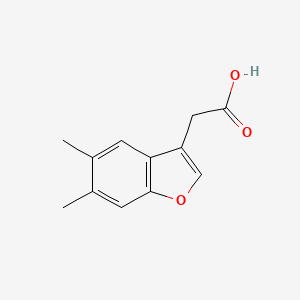


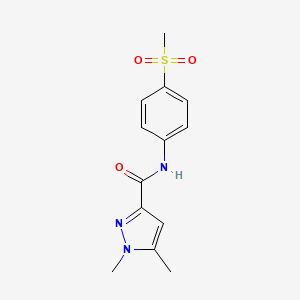
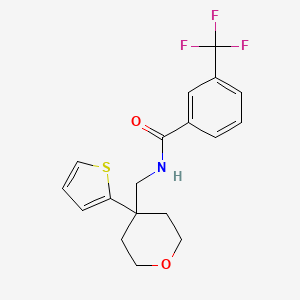
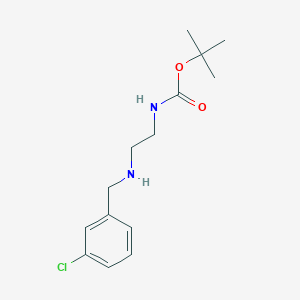
![N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide](/img/structure/B2775006.png)
![3-[(2-Chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2775007.png)

![N-cyclopentyl-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2775009.png)